An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[3.4]octane
An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The concept of "escaping flatland" has gained significant traction, emphasizing a move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[2] Their inherent rigidity and well-defined 3D exit vectors offer a unique opportunity to explore chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3] The introduction of spirocycles can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1]
This guide focuses on a specific, yet promising member of this class: 1-Azaspiro[3.4]octane . This saturated heterocyclic compound, featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring, represents a versatile building block for the synthesis of novel therapeutic agents. Its compact and rigid structure can serve as a bioisosteric replacement for more common motifs, offering a distinct advantage in modulating physicochemical properties and exploring novel intellectual property space.[3] This document provides a comprehensive overview of the known and predicted physicochemical properties of 1-Azaspiro[3.4]octane, detailed experimental protocols for their determination, and an expert perspective on its application in drug development.
Core Physicochemical Profile of 1-Azaspiro[3.4]octane
A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. While experimental data for 1-Azaspiro[3.4]octane is not extensively published, we can compile a profile based on available information and computational predictions.
| Property | Value / Prediction | Source | Significance in Drug Discovery |
| Molecular Structure | See Figure 1 | - | Provides a rigid 3D scaffold, influencing receptor binding and vector orientation of substituents. |
| Molecular Formula | C₇H₁₃N | [4] | Defines the elemental composition. |
| Molecular Weight | 111.18 g/mol | [4] | A low molecular weight is favorable for oral bioavailability (Rule of Five). |
| XLogP3 (Predicted) | 1.0 | [4] | Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive non-specific binding. |
| pKa (Predicted) | ~10.5 - 11.5 (for the secondary amine) | (Estimated based on similar structures) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target engagement. |
| Aqueous Solubility | Not Experimentally Determined | - | Crucial for formulation and bioavailability; low solubility can hinder in vitro and in vivo studies. |
| Hydrogen Bond Donors | 1 | [4] | The secondary amine can act as a hydrogen bond donor, influencing interactions with targets and solubility. |
| Hydrogen Bond Acceptors | 1 | [4] | The nitrogen atom can act as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | 12 Ų | [4] | A low TPSA is generally associated with good cell permeability and blood-brain barrier penetration. |
Visualizing the Core Scaffold
To fully appreciate the structural attributes of 1-Azaspiro[3.4]octane, a clear visual representation is essential.
Caption: 2D structure of 1-Azaspiro[3.4]octane.
Experimental Determination of Critical Physicochemical Properties
As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying computational predictions. The following section outlines robust, field-proven protocols for determining the pKa, lipophilicity (LogP/D), and aqueous solubility of 1-Azaspiro[3.4]octane.
Determination of pKa: The Ionization Constant
The pKa dictates the charge state of a molecule at a given pH. For a basic compound like 1-Azaspiro[3.4]octane, the pKa of its conjugate acid is a critical parameter influencing its interaction with acidic cellular compartments and its solubility.
Caption: Workflow for pKa determination by potentiometric titration.
This method directly measures pH changes in a solution upon the addition of a titrant.
-
Preparation of Solutions:
-
Prepare a stock solution of 1-Azaspiro[3.4]octane (e.g., 10 mM) in deionized water. If solubility is a concern, a co-solvent like methanol can be used, but its effect on the pKa must be considered.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Place a known volume of the 1-Azaspiro[3.4]octane solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized acid titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point to generate a complete sigmoid curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
The equivalence point is the point of steepest slope (the inflection point of the curve).
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Causality Behind Experimental Choices: Potentiometric titration is chosen for its high precision and direct measurement of the property of interest. It is a fundamental and widely accepted method for pKa determination.
Determination of Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
This is the "gold standard" method for LogP determination.
-
Preparation:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous phase. This pre-saturation is critical to ensure that the volumes of the two phases do not change during the experiment.
-
-
Partitioning:
-
Accurately weigh a small amount of 1-Azaspiro[3.4]octane and dissolve it in the pre-saturated n-octanol or aqueous phase.
-
Combine known volumes of the n-octanol and aqueous phases in a screw-cap vial.
-
Add the stock solution of the compound to the vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of 1-Azaspiro[3.4]octane in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Self-Validating System: The protocol's trustworthiness comes from the pre-saturation of solvents and the direct measurement of concentrations in both phases at equilibrium. Running replicates and ensuring mass balance (total amount of compound recovered equals the initial amount) validates the results.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects oral absorption and the feasibility of intravenous formulations.
This method determines the equilibrium solubility of the compound.
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
-
Equilibration:
-
Add an excess amount of solid 1-Azaspiro[3.4]octane to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.
-
Expertise in Action: The choice of a 24-48 hour incubation period is based on the understanding that reaching true thermodynamic equilibrium can be a slow process. Filtering or high-speed centrifugation is a critical step to ensure that only the truly dissolved compound is being measured, preventing overestimation of solubility.
The Role of 1-Azaspiro[3.4]octane in Medicinal Chemistry
The structural features of 1-Azaspiro[3.4]octane make it an attractive scaffold for several reasons:
-
Novelty and Intellectual Property: As a less explored scaffold, it provides an opportunity to create novel chemical entities with a strong intellectual property position.[5]
-
Increased Fsp³ Character: The high degree of saturation contributes to a more 3D structure, which can lead to better target selectivity and improved ADME properties compared to flat aromatic systems.[1]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.[1]
-
Vectorial Control: The rigid framework allows for the precise placement of substituents in 3D space, enabling fine-tuning of interactions with a biological target.
Derivatives of azaspiro[3.4]octane have been explored as multifunctional modules in drug discovery, highlighting their potential to be incorporated into larger molecules to modulate their properties.[3] For instance, the incorporation of similar azaspirocycles has been shown to lower lipophilicity (logD) and improve metabolic stability in drug candidates.[1]
Conclusion
1-Azaspiro[3.4]octane is a promising, albeit underexplored, building block in the medicinal chemist's toolbox. While comprehensive experimental data on its core physicochemical properties are not yet widely available, its structural characteristics align well with the current drive towards more three-dimensional and drug-like molecules. This guide provides the foundational knowledge of its predicted properties and, more importantly, the robust experimental frameworks required to accurately characterize this scaffold. By applying these detailed protocols, researchers can unlock the full potential of 1-Azaspiro[3.4]octane and its derivatives in the development of next-generation therapeutics.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). Request PDF. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare. (2016). Figshare. [Link]
-
1-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 54759147. (n.d.). PubChem. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Request PDF. [Link]
-
1-oxa-6-azaspiro[3.4]octane (C6H11NO). (n.d.). PubChemLite. [Link]
-
Supporting Information - Wiley-VCH 2008. (2008). Wiley Online Library. [Link]
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). PubChem. [Link]
-
1-Thia-6-azaspiro[3.4]octane | C6H11NS | CID 118209770. (n.d.). PubChem. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
1-azaspiro[3.4]octane|57174-62-6. (n.d.). AngeneChemical. [Link]
-
1-azaspiro[3.4]octan-2-one (C7H11NO). (n.d.). PubChemLite. [Link]
- Table of Characteristic IR Absorptions. (n.d.). Unknown Source.
-
1-Azaspiro[4.5]decane | C9H17N | CID 9092. (n.d.). PubChem. [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]
-
6-oxa-1-azaspiro[3.4]octane hydrochloride (C6H11NO). (n.d.). PubChemLite. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 1-Phenyl-2-azaspiro[3.4]octane | 1861773-14-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
